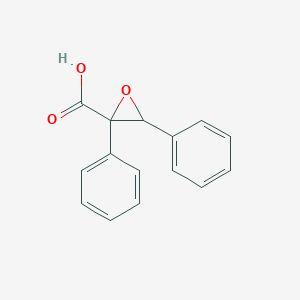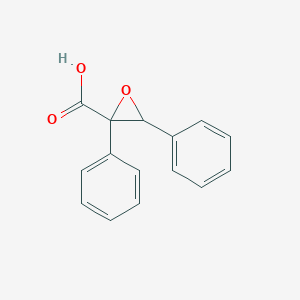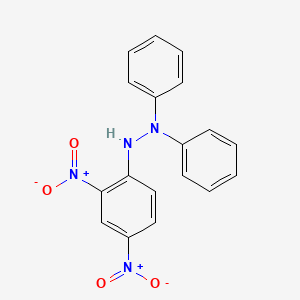![molecular formula C16H12O B14155858 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one CAS No. 42937-13-3](/img/structure/B14155858.png)
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is a polycyclic aromatic ketone with a unique structure that includes a cyclopenta-fused phenalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it can inhibit or activate enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,6,7-Tetrahydro-cyclopenta[cd]phenalen-5-one: This compound shares a similar core structure but differs in the degree of hydrogenation.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a pyridine ring fused to the cyclopenta structure.
Uniqueness
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
42937-13-3 |
|---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
7-methyltetracyclo[6.5.2.04,15.011,14]pentadeca-1,3,6,8(15),9,11(14)-hexaen-5-one |
InChI |
InChI=1S/C16H12O/c1-9-8-14(17)13-7-5-11-3-2-10-4-6-12(9)16(13)15(10)11/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
JKNDCGBDKXSEEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC=C3CCC4=C3C2=C1C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)

![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)


